molecular formula C21H21NO3 B8428131 1-(Heptanoylamino)anthraquinone

1-(Heptanoylamino)anthraquinone

Cat. No. B8428131
M. Wt: 335.4 g/mol
InChI Key: XMKBHARQDPWLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04988664

Procedure details

Into a 250 ml round-bottom flask equipped with magnetic stirrer, condenser, heating mantle and nitrogen blanket, were placed 10.0 g of 1-aminoanthraquinone, 80 ml of nitrobenzene and 6.5 g of n-heptanoyl chloride. The solution was refluxed for 2.5 hours and cooled. Crude product was precipitated with methanol, filtered and dried. Chromatography on silica gel with toluene eluent afforded yellow 1-n-heptanoylaminoanthraquinone, melting at 133° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:18](Cl)(=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>[N+](C1C=CC=CC=1)([O-])=O>[C:18]([NH:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1)(=[O:25])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
C(CCCCCC)(=O)Cl
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml round-bottom flask equipped with magnetic stirrer, condenser
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle and nitrogen blanket
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Crude product was precipitated with methanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)(=O)NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.